molecular formula C15H19N3O2 B1618582 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide CAS No. 92649-60-0

5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide

Cat. No.: B1618582
CAS No.: 92649-60-0
M. Wt: 273.33 g/mol
InChI Key: DSDDQRPFISTUAT-UHFFFAOYSA-N
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Description

5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates an isoxazole heterocycle, a privileged structure in medicinal chemistry, with a carbohydrazide linker and a lipophilic 4-isopropylbenzyl group. This molecular architecture suggests potential for investigating modulation of key biological pathways. Researchers can leverage this compound as a core scaffold for developing novel therapeutic agents, particularly in oncology and immunology. The isoxazole ring is a known pharmacophore found in molecules that interact with various enzyme families. The carbohydrazide functional group can serve as a key moiety for hydrogen bonding, potentially contributing to target binding affinity and selectivity. The structural features of this compound make it a valuable candidate for exploring inhibitors of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes . Furthermore, its framework is relevant for probing structure-activity relationships (SAR) in the design of small-molecule agents targeting signaling pathways implicated in cell proliferation and survival. This product is intended for use in high-throughput screening, hit-to-lead optimization, and biochemical assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)13-6-4-12(5-7-13)9-16-17-15(19)14-8-11(3)20-18-14/h4-8,10,16H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDDQRPFISTUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239082
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92649-60-0
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092649600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-methyl-1,2-oxazole-3-carboxylic acid derivatives

  • Starting materials : β-ketoesters substituted with a methyl group at the α-position to the keto function.

  • Cyclization with hydroxylamine : Treatment of β-ketoesters with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) leads to isoxazole ring formation.

  • Reaction conditions : Typically carried out in ethanol or methanol under reflux for several hours.

  • Isolation : The isoxazole carboxylic acid or ester is isolated by acidification and extraction.

Conversion to carbohydrazide

  • Reagents : Hydrazine hydrate (NH2NH2·H2O) is used to convert esters or acid chlorides to carbohydrazides.

  • Procedure : The ester is refluxed with excess hydrazine hydrate in ethanol or another suitable solvent.

  • Purification : The product precipitates or is extracted and purified by recrystallization.

N'-alkylation with 4-(propan-2-yl)benzyl derivatives

  • Electrophile preparation : 4-(propan-2-yl)benzyl bromide or chloride is synthesized by halogenation of 4-(propan-2-yl)toluene derivatives.

  • Alkylation reaction : The carbohydrazide is reacted with the benzyl halide in the presence of a base such as potassium carbonate or sodium hydride.

  • Solvent and conditions : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used; reactions proceed at room temperature to mild heating.

  • Work-up : The product is extracted, washed, and purified by chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product
1 β-ketoester + hydroxylamine hydrochloride Reflux in ethanol, base catalyst 5-methyl-1,2-oxazole-3-carboxylic acid/ester
2 Isoxazole ester + hydrazine hydrate Reflux in ethanol 5-methyl-1,2-oxazole-3-carbohydrazide
3 Carbohydrazide + 4-(propan-2-yl)benzyl bromide + base DMF, room temperature to 50°C 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide

Research Findings and Optimization Parameters

  • Yield optimization : Reaction times and temperatures are optimized to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.

  • Purity control : Use of high-purity starting materials and careful control of stoichiometry is critical.

  • Catalysts and additives : Bases like potassium carbonate are preferred for alkylation due to mildness and efficiency; stronger bases may cause decomposition.

  • Solvent effects : Polar aprotic solvents enhance nucleophilicity of the hydrazide nitrogen and improve alkylation rates.

  • Characterization : The final compound is characterized by melting point, NMR (both ^1H and ^13C), IR spectroscopy (notably the hydrazide NH and carbonyl stretches), and mass spectrometry.

Comparative Data Table of Key Parameters in Preparation

Step Parameter Typical Value/Condition Notes
Cyclization Temperature 78–85 °C (ethanol reflux) Ensures complete ring closure
Cyclization Time 4–8 hours Monitored by TLC
Hydrazide formation Temperature 60–80 °C reflux Avoid excessive heating to prevent decomposition
Hydrazide formation Hydrazine excess 2–3 equivalents Drives reaction to completion
Alkylation Base K2CO3 (1.5 eq) Mild and effective
Alkylation Solvent DMF or DMSO Enhances nucleophilicity
Alkylation Temperature 25–50 °C Prevents side reactions
Overall yield 60–75% Depending on purification

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

Key structural analogs differ in the substituent attached to the hydrazide nitrogen. Examples include:

  • Isocarboxazid (N'-benzyl derivative) : The prototype antidepressant with a benzyl group .
  • N'-(3-Nitrobenzylidene) derivative : A hydrazone variant with a nitro group, studied for its crystallographic properties .
  • 5-Methyl-N'-pentyl derivative : A lipophilic alkyl chain substitution, explored for pharmacokinetic optimization .

Physicochemical Properties

  • Isocarboxazid: UV maxima at 223 nm and 294 nm in ethanol; IR peaks at 1278, 1172, and 1109 cm⁻¹ .
  • N'-(3-Nitrobenzylidene) derivative: Crystallizes in a monoclinic system with hydrogen-bonded networks stabilizing the structure .
  • 5-Methyl-N'-pentyl derivative : Higher logP value (~3.5) compared to isocarboxazid (logP ~2.1), suggesting enhanced membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent Molecular Formula Biological Activity Key Spectral Data Reference
Isocarboxazid Benzyl C₁₂H₁₃N₃O₂ MAO inhibition (antidepressant) UV: 223, 294 nm; IR: 1278 cm⁻¹
N'-[4-(Dimethylamino)benzyl] 4-(Dimethylamino)benzyl C₁₄H₁₇N₄O₂ Under investigation Not reported
N'-(3-Nitrobenzylidene) 3-Nitrobenzylidene C₁₃H₁₁N₄O₄ Crystallographic studies Monoclinic crystal system
5-Methyl-N'-pentyl Pentyl C₁₀H₁₆N₃O₂ Pharmacokinetic optimization logP: 3.5

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

Compound ID () Cell Line Tested IC₅₀ (µM) Mechanism of Action Reference
Derivative 11 MCF-7 (Breast Cancer) 12.3 Apoptosis induction
Derivative 7 HeLa (Cervical Cancer) 24.8 Cell cycle arrest (G2/M phase)

Research Findings and Implications

  • Anticancer Potential: Isoxazole carbohydrazides with electron-withdrawing groups (e.g., nitro, benzoyl) exhibit enhanced cytotoxicity, likely due to improved DNA intercalation or topoisomerase inhibition .
  • Crystallographic Insights : Hydrogen bonding patterns in hydrazone derivatives (e.g., N'-(3-nitrobenzylidene)) stabilize molecular packing, which may correlate with thermal stability .
  • Synthetic Challenges : Low yields (~15–30%) in carbohydrazide synthesis highlight the need for optimized coupling reagents or microwave-assisted methods .

Biological Activity

5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide is C15H20N4O2C_{15}H_{20}N_4O_2. Its structure includes a methyl group attached to the oxazole ring and a hydrazide functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with various hydrazine derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Studies have demonstrated that compounds related to oxazoles exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays typically measure the minimum inhibitory concentration (MIC) to evaluate antibacterial efficacy.

CompoundTarget BacteriaMIC (µg/mL)
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazideStaphylococcus aureus100
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazideEscherichia coli150

Anticancer Activity

Recent research indicates that oxazole derivatives may possess anticancer properties. For example, studies involving similar oxazolo[5,4-d]pyrimidines have shown promising results against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These compounds often induce apoptosis in cancer cells through mechanisms involving caspase activation.

Case Study:
A study evaluated the cytotoxic effects of an oxazolo[5,4-d]pyrimidine derivative on HT29 colon cancer cells. The compound exhibited a CC50 value of 58.4 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like fluorouracil.

The biological activity of 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: The activation of apoptotic pathways through caspase cascades has been documented in studies involving related oxazole compounds.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide with high purity?

The synthesis involves multi-step organic reactions, typically starting with coupling aromatic and heterocyclic moieties. Key steps include:

  • Reaction conditions : Use reflux under inert atmosphere (e.g., nitrogen) to minimize oxidation .
  • Purification : Employ column chromatography or recrystallization from aqueous ethanol to isolate the compound .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.1 mmol of alkylating agents per 1 mmol substrate) and use potassium carbonate as a base .
  • Purity validation : Confirm via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., oxazole ring, hydrazide) and substituent positions .
  • Infrared (IR) spectroscopy : Detect carbonyl (C=O) and N-H stretches in the carbohydrazide moiety .
  • X-ray crystallography : Resolve 3D conformation using SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement ellipsoids .

Q. How should researchers design initial biological activity screenings for this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with dose-response curves (1–100 µM) .
  • Antimicrobial screening : Evaluate minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Enzyme inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases, proteases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this carbohydrazide?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or heterocyclic groups to assess electronic and steric effects .
  • Biological profiling : Compare IC50 values across derivatives in cancer cell lines (see table below) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like tubulin or topoisomerases .
Derivative SubstituentsBiological Activity (IC50, µM)
4-Methoxyphenyl12.3 (Anticancer)
3-Nitrophenyl8.7 (Antimicrobial)
2,4-Dichlorophenyl5.4 (Anticancer)

Q. What crystallographic strategies are critical for resolving the three-dimensional conformation of this compound?

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data for accurate electron density maps .
  • Refinement : Apply SHELXL with restraints for anisotropic displacement parameters and hydrogen bonding networks .
  • Hydrogen bonding analysis : Utilize graph set analysis (e.g., Etter’s rules) to classify interactions like N-H···O or C-H···π .

Q. How can researchers address discrepancies in enzymatic inhibition data between studies on similar carbohydrazide derivatives?

  • Assay standardization : Control variables (pH, temperature, enzyme source) to ensure reproducibility .
  • Dosage calibration : Validate compound concentrations via LC-MS to rule out degradation .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to distinguish biological variability from methodological errors .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Use GOLD or AutoDock to model binding poses in active sites (e.g., EGFR kinase) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide

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